Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate
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Overview
Description
Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound’s stereochemistry is defined by the (3S,4S) configuration, indicating the spatial arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate and (S)-proline.
Cyclization: The key step involves the cyclization of the intermediate to form the pyrrolidine ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of pyrrolidine, such as ketones, alcohols, and substituted pyrrolidines.
Scientific Research Applications
Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate: The enantiomer of the compound with different stereochemistry.
Methyl (3S,4S)-4-methylpyrrolidine-3-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester.
Ethyl (3S,4S)-4-ethylpyrrolidine-3-carboxylate: A derivative with an ethyl group on the pyrrolidine ring.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its (3S,4S) configuration makes it a valuable chiral building block in asymmetric synthesis.
Properties
IUPAC Name |
ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-9-4-6(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTNJIINRHALKA-RNFRBKRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNC[C@H]1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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